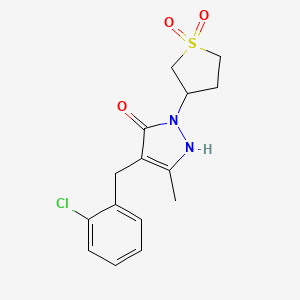![molecular formula C23H24N2O2 B11032460 (2E)-3-[7-methoxy-2,2,4-trimethyl-1-(phenylcarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]prop-2-enenitrile](/img/structure/B11032460.png)
(2E)-3-[7-methoxy-2,2,4-trimethyl-1-(phenylcarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]prop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2-(1-BENZOYL-7-METHOXY-2,2,4-TRIMETHYL-1,2,3,4-TETRAHYDRO-6-QUINOLINYL)-1-ETHENYL CYANIDE is a complex organic compound with a unique structure that includes a benzoyl group, a methoxy group, and a cyanide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(1-BENZOYL-7-METHOXY-2,2,4-TRIMETHYL-1,2,3,4-TETRAHYDRO-6-QUINOLINYL)-1-ETHENYL CYANIDE typically involves multiple steps, including the formation of the quinoline ring system, introduction of the benzoyl and methoxy groups, and finally the addition of the cyanide group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(1-BENZOYL-7-METHOXY-2,2,4-TRIMETHYL-1,2,3,4-TETRAHYDRO-6-QUINOLINYL)-1-ETHENYL CYANIDE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions often involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could lead to the formation of simpler hydrocarbon derivatives.
Scientific Research Applications
(E)-2-(1-BENZOYL-7-METHOXY-2,2,4-TRIMETHYL-1,2,3,4-TETRAHYDRO-6-QUINOLINYL)-1-ETHENYL CYANIDE has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound may be studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research may focus on its potential use in drug development, particularly for its ability to interact with specific molecular targets.
Industry: It can be used in the development of new materials, including polymers and advanced composites.
Mechanism of Action
The mechanism of action of (E)-2-(1-BENZOYL-7-METHOXY-2,2,4-TRIMETHYL-1,2,3,4-TETRAHYDRO-6-QUINOLINYL)-1-ETHENYL CYANIDE involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can lead to changes in cellular processes, including inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: This compound is used as a plasticizer and has a different structure and application compared to (E)-2-(1-BENZOYL-7-METHOXY-2,2,4-TRIMETHYL-1,2,3,4-TETRAHYDRO-6-QUINOLINYL)-1-ETHENYL CYANIDE.
Uniqueness
(E)-2-(1-BENZOYL-7-METHOXY-2,2,4-TRIMETHYL-1,2,3,4-TETRAHYDRO-6-QUINOLINYL)-1-ETHENYL CYANIDE is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactions and interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C23H24N2O2 |
|---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
(E)-3-(1-benzoyl-7-methoxy-2,2,4-trimethyl-3,4-dihydroquinolin-6-yl)prop-2-enenitrile |
InChI |
InChI=1S/C23H24N2O2/c1-16-15-23(2,3)25(22(26)17-9-6-5-7-10-17)20-14-21(27-4)18(11-8-12-24)13-19(16)20/h5-11,13-14,16H,15H2,1-4H3/b11-8+ |
InChI Key |
BWOCFCDSOPECBJ-DHZHZOJOSA-N |
Isomeric SMILES |
CC1CC(N(C2=C1C=C(C(=C2)OC)/C=C/C#N)C(=O)C3=CC=CC=C3)(C)C |
Canonical SMILES |
CC1CC(N(C2=C1C=C(C(=C2)OC)C=CC#N)C(=O)C3=CC=CC=C3)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-(1H-benzo[d]imidazol-2-yl)propyl)-4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxamide](/img/structure/B11032383.png)
![7-(ethylsulfanyl)-3-[1-(4-methylpiperidin-1-yl)-1-oxobutan-2-yl]pyrimido[4,5-d]pyrimidin-4(3H)-one](/img/structure/B11032398.png)
![Tetramethyl 6'-acryloyl-5',5',9'-trimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11032404.png)
![N-(3-chloro-4-methylphenyl)-4,4-dimethyl-3,8-dioxo-1-sulfanyl-3,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide](/img/structure/B11032406.png)
![8-fluoro-1-hydroxy-4,4,6-trimethyl-1-[2-oxo-2-(pyridin-4-yl)ethyl]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11032407.png)
![N-[2-(1H-indol-3-yl)ethyl]-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxamide](/img/structure/B11032416.png)

![Tetramethyl 9'-methoxy-5',5'-dimethyl-6'-(thiophen-2-ylacetyl)-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11032418.png)
![Methyl 7-amino-2-oxo-5-phenyl-1,2-dihydroimidazo[1,5-b]pyridazine-4-carboxylate](/img/structure/B11032419.png)
![14-butyl-5,5,13-trimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12-pentaen-15-one](/img/structure/B11032423.png)
![2-{[4-(Adamantan-1-YL)phenyl]formamido}-N-[(1-ethylpyrrolidin-2-YL)methyl]-3-methylbutanamide](/img/structure/B11032424.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoyl]carbamothioyl}-3-phenylpropanamide](/img/structure/B11032431.png)
![N-[2-(Pyridin-4-YL)ethyl]but-2-ynamide](/img/structure/B11032434.png)
![3-Benzyl-1-(2-methoxybenzyl)-5-phenyl-1,2,3,4-tetrahydroimidazo[5,1-f][1,2,4]triazin-7-amine](/img/structure/B11032446.png)
